molecular formula C13H13NO2S B442576 Methyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate CAS No. 350988-88-4

Methyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate

Cat. No. B442576
CAS RN: 350988-88-4
M. Wt: 247.31g/mol
InChI Key: AIHYNLWSPTZXGT-UHFFFAOYSA-N
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Description

“Methyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate” is a chemical compound with the molecular formula C13H13NO2S . It has a molecular weight of 247.31 g/mol . The compound is also known by other names such as “2-amino-5-methyl-4-phenyl-thiophene-3-carboxylic acid methyl ester” and "methyl 2-amino-5-methyl-4-phenyl-3-thiophenecarboxylate" .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation: COC(=O)C1=C(N)SC(C)=C1C1=CC=CC=C1 . This indicates that the compound contains a thiophene ring with a methyl group and an amino group attached to it, along with a phenyl group and a carboxylate group.


Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a melting point of 113°C to 114°C .

Scientific Research Applications

Crystallography and Computational Studies

Research on similar thiophene derivatives, like Methyl-3-aminothiophene-2-carboxylate, has provided insights into their crystal structures and computational properties. Studies have shown that these compounds can crystallize in the monoclinic crystal system and are capable of participating in various inter- and intra-interactions due to their amino and carboxyl groups. These interactions are crucial for understanding the compound's behavior in different chemical environments and could inform its application in designing materials with specific properties (Tao et al., 2020).

Organic Synthesis

The compound has been used as an intermediate in the synthesis of complex molecules. For instance, it plays a role in the synthesis of 5-[(Thiophen-3-yl)amino]-1,2,4-triazines, showcasing its utility in creating nucleophilic substitution reactions to yield products with potential applications in materials science and pharmacology (Krinochkin et al., 2021). Additionally, its derivatives have been explored for the synthesis of novel thiophene-based bis-heterocyclic monoazo dyes, highlighting its versatility in dye manufacturing and materials chemistry (Karcı & Karcı, 2012).

Biomedical Applications

Though the request was to exclude drug use and dosage, it's notable that related research on thiophene derivatives has explored their potential in biomedicine, such as their antibacterial activity and synthesis methodologies aimed at creating bioactive compounds. For example, studies on similar compounds have highlighted their antimicrobial properties, suggesting the broader relevance of thiophene derivatives in developing new therapeutic agents (Prasad et al., 2017).

Material Science

The synthesis and characterization of thiophene derivatives, including those similar to Methyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate, have implications for material science. Their potential for creating novel materials, such as disperse dyes for polyester fibers, indicates the compound's utility in textile engineering and design (Iyun et al., 2015).

properties

IUPAC Name

methyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c1-8-10(9-6-4-3-5-7-9)11(12(14)17-8)13(15)16-2/h3-7H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIHYNLWSPTZXGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)N)C(=O)OC)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352705
Record name methyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

350988-88-4
Record name methyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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